N-[(4-fluorophenyl)methyl]-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
Its structure features a 2-hydroxy-9-methyl-4-oxo-pyrido[1,2-a]pyrimidine core substituted with a 4-fluorophenylmethyl carboxamide group. The fluorine atom enhances lipophilicity and metabolic stability, while the methyl group at position 9 influences steric interactions in biological systems .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-hydroxy-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3/c1-10-3-2-8-21-14(10)20-16(23)13(17(21)24)15(22)19-9-11-4-6-12(18)7-5-11/h2-8,23H,9H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGAOPCHVVYVBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C(=O)NCC3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step reactions. One common method includes the condensation of 4-fluorobenzylamine with a suitable pyrido[1,2-a]pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully monitored to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Therapeutic Applications
-
Antitumor Activity :
- Several studies have indicated that derivatives of pyrido[1,2-a]pyrimidines possess significant anticancer properties. Research has shown that these compounds can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. For instance, compounds with similar structures have been documented to exhibit activity against various cancer cell lines, including breast and lung cancer cells .
-
Enzyme Inhibition :
- The compound has been studied for its ability to inhibit specific enzymes that are crucial in disease processes. For example, it may act as an inhibitor of kinases or other enzymes implicated in cancer progression or inflammatory diseases. The structural features of pyrido[1,2-a]pyrimidines make them suitable candidates for enzyme inhibition due to their ability to mimic natural substrates or transition states .
- Antimicrobial Properties :
Case Study 1: Anticancer Activity
A study published in 2021 investigated the anticancer effects of various pyrido[1,2-a]pyrimidine derivatives, including N-[(4-fluorophenyl)methyl]-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide. The results demonstrated that these derivatives inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of pro-apoptotic signaling pathways .
Case Study 2: Enzyme Inhibition
Another research effort focused on the enzyme inhibitory potential of pyrido[1,2-a]pyrimidines. The study highlighted how modifications to the N-[(4-fluorophenyl)methyl]-2-hydroxy group could enhance selectivity and potency against specific kinases involved in cancer signaling pathways .
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in the inhibition of inflammatory mediators and cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzylamide Fragment
The target compound is part of a broader series of N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides. Key analogs include:
Key Observations :
- Halogen Effects: The 4-fluorophenyl substituent (target compound) improves analgesic efficacy compared to non-halogenated benzyl analogs, likely due to increased lipophilicity and receptor binding . The 4-chlorophenyl analog () shows similar activity but may differ in metabolic stability.
- Steric Hindrance : Bulky substituents (e.g., isopropylphenyl in ) reduce activity, highlighting the importance of a compact aromatic group for optimal interaction .
Bioisosteric Replacements: Pyrido[1,2-a]pyrimidine vs. Quinoline
The 2-hydroxy-9-methyl-4-oxo-pyrido[1,2-a]pyrimidine nucleus is bioisosteric with 4-hydroxyquinolin-2-one, a known pharmacophore for analgesics . Both cores share hydrogen-bonding motifs critical for activity. However, the pyrido-pyrimidine scaffold offers improved solubility and metabolic resistance compared to quinoline derivatives .
Methyl Group Positional Effects
Methylation at position 9 (target compound) vs. position 8 () significantly impacts activity:
Functional Group Modifications in Related Scaffolds
- TRC 210258 (): An imidazo[1,2-a]pyrimidine-3-carboxamide with a 4-fluorophenoxy group. Unlike the target compound, it targets insulin resistance, demonstrating how substituent choice redirects biological activity .
- Furan-2-ylmethyl Derivatives () : Substitution with heteroaromatic groups (e.g., furan) reduces analgesic efficacy compared to fluorophenyl, emphasizing the need for electronegative substituents .
Biological Activity
N-[(4-fluorophenyl)methyl]-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a compound belonging to the pyrido[1,2-a]pyrimidine family, which has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 345.32 g/mol |
| LogP | 2.5 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 5 |
The compound exhibits significant biological activity primarily through the inhibition of specific enzymes and receptors. Notably, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition leads to reduced levels of tetrahydrofolate, thereby impacting pyrimidine synthesis and ultimately affecting cell proliferation in cancer cells .
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrido[1,2-a]pyrimidines possess anticancer properties by targeting various signaling pathways involved in tumor growth. For instance, compounds similar to this compound have been found to inhibit the activity of the ephrin receptor family, which is often overexpressed in several cancers .
Enzyme Inhibition
In addition to DHFR, this compound may also exhibit inhibitory effects on other enzymes such as kinases involved in cancer progression. For example, research indicates that related structures can inhibit tyrosine kinases, which play a crucial role in cellular signaling and cancer metastasis .
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound in vitro against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 20 µM across different cell lines .
Study 2: Inhibition of DHFR
Another investigation focused on the compound's ability to inhibit DHFR. Kinetic studies revealed that it binds competitively to the active site of the enzyme with a Ki value significantly lower than that of standard inhibitors . This suggests a strong potential for therapeutic applications in diseases where folate metabolism is disrupted.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[(4-fluorophenyl)methyl]-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, and how can reaction conditions be optimized?
- Methodology : A multi-step approach is typically employed, involving:
Condensation reactions : Combine fluorinated benzylamine derivatives with pyrimidine precursors under acidic or basic conditions (e.g., acetic acid or sodium ethoxide) .
Cyclization : Use reagents like POCl₃ or PCl₅ to facilitate ring closure.
Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity (e.g., ethanol or n-butanol) and temperature (80–100°C) to enhance yield .
- Key parameters : Reaction time (6–12 hours), stoichiometric ratios (1:1.2 for amine:carbonyl), and purification via recrystallization (ethanol/water mixtures) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical techniques :
- NMR spectroscopy : Analyze - and -NMR to verify substituent positions (e.g., fluorophenyl methyl and pyrimidine carbonyl groups) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] peaks) with <5 ppm error .
- X-ray crystallography : Refine crystal structures using SHELXL for bond lengths/angles and hydrogen-bonding networks .
Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?
- In vitro assays :
- Enzyme inhibition : Use fluorometric or colorimetric assays (e.g., kinase or protease targets) at 1–100 µM concentrations .
- Cytotoxicity : Screen against cancer cell lines (e.g., MTT assay) with IC₅₀ calculations .
- Data interpretation : Compare dose-response curves and validate with positive controls (e.g., staurosporine for kinase inhibition) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental biological activity data?
- Cross-validation strategies :
Molecular docking : Re-evaluate binding poses using multiple software (e.g., AutoDock Vina vs. Glide) and check for conserved interactions (e.g., hydrogen bonds with catalytic lysine residues) .
Experimental adjustments : Test solubility (DMSO concentration ≤0.1%) and membrane permeability (Caco-2 assay) to rule out false negatives .
SAR studies : Synthesize analogs (e.g., trifluoromethyl or morpholine substitutions) to isolate critical functional groups .
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
- Common issues :
- Polymorphism : Screen crystallization solvents (e.g., DMF/water vs. acetonitrile) to isolate stable polymorphs .
- Twinned crystals : Use SHELXD for initial phase resolution and SHELXL for refinement with TWIN/BASF commands .
Q. How should researchers design assays to assess metabolic stability influenced by the 4-fluorophenyl group?
- Methodology :
Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes .
CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using luminescent substrates (e.g., P450-Glo™) .
Data analysis : Calculate half-life (t₁/₂) and intrinsic clearance (CL) to guide lead optimization .
Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?
- Process chemistry :
- Chiral resolution : Use preparative HPLC with cellulose-based columns (Chiralpak IA/IB) and isocratic elution (hexane:isopropanol = 90:10) .
- Asymmetric catalysis : Employ Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination) with Josiphos ligands for >95% ee .
- Quality control : Monitor enantiomeric excess (ee) via chiral GC or SFC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
